1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid
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Overview
Description
1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a nitro group at the 6th position and an oxo group at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be adapted to synthesize the tetrahydroquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted quinoline derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulphonamide: This compound shares a similar quinoline core but has different functional groups, leading to distinct chemical and biological properties.
6-Methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar core structure but different substituents, resulting in unique reactivity and applications.
Uniqueness
1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
681464-20-0 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-(6-nitro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-11-3-1-7-6-10(14(18)19)8(2-4-12(16)17)5-9(7)13-11/h5-6H,1-4H2,(H,13,15)(H,16,17) |
InChI Key |
NCDDBJLLVVGJOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])CCC(=O)O |
Origin of Product |
United States |
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